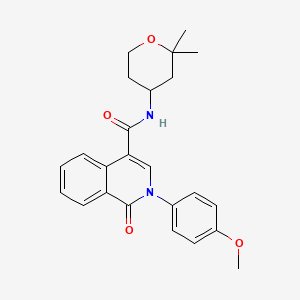

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C24H26N2O4 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H26N2O4/c1-24(2)14-16(12-13-30-24)25-22(27)21-15-26(17-8-10-18(29-3)11-9-17)23(28)20-7-5-4-6-19(20)21/h4-11,15-16H,12-14H2,1-3H3,(H,25,27) |

InChI Key |

QCIWFNRQHVCNOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2-Dimethyltetrahydro-2H-pyran-4-Carboxylic Acid

The synthesis begins with 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid , a precursor detailed in a patented method. The process involves:

-

Kucherov Reaction : 2-Methyl-3-butyne-2-ol reacts with bromoethene in the presence of palladium catalysts (e.g., PdCl₂) and sodium hydride in tetrahydrofuran (THF) at −5–30°C for 8–15 hours to yield 2-methyl-5-hexene-3-yn-2-ol .

-

Cyclization : Mercury bisulfate and sulfuric acid catalyze the cyclization of 2-methyl-5-hexene-3-yn-2-ol in aqueous H₂SO₄ (15%) at 95°C for 10 hours, producing 2,2-dimethyltetrahydro-2H-pyran-4-ketone (85% yield).

-

Oxidation : The ketone is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in water at room temperature for 12 hours, achieving 94% yield.

Conversion to 2,2-Dimethyltetrahydro-2H-pyran-4-Amine

The carboxylic acid is converted to the amine via a Curtius rearrangement :

-

Acid Chloride Formation : Reacting the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride.

-

Azide Formation : Treatment with sodium azide (NaN₃) yields the acyl azide.

-

Thermal Decomposition : Heating the acyl azide in toluene induces rearrangement to the isocyanate, which is hydrolyzed to the primary amine using HCl (6 M).

Synthesis of 2-(4-Methoxyphenyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid

Construction of the Isoquinoline Core

A four-component reaction adapted from Huisgen’s methodology is employed:

-

Dipolar Cycloaddition : Isoquinoline reacts with dibenzoylacetylene in the presence of diketene and water to form 1,2-dihydroisoquinoline derivatives .

-

Functionalization : Introducing 4-methoxyphenylmagnesium bromide to the dihydroisoquinoline intermediate at −78°C in THF installs the 4-methoxyphenyl group at position 2.

Oxidation and Carboxylic Acid Formation

-

Oxidation : The 1,2-dihydroisoquinoline is oxidized to the 1-oxo derivative using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 50°C, 6 hours).

-

Carboxylation : Directed ortho-metalation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with CO₂, introduces the carboxylic acid group at position 4.

Amide Coupling Reaction

Activation of the Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate and N-methylmorpholine in dichloromethane (DCM) at 0°C.

Coupling with 2,2-Dimethyltetrahydro-2H-pyran-4-Amine

-

Reaction Conditions : The activated acid reacts with 2,2-dimethyltetrahydro-2H-pyran-4-amine in DCM at room temperature for 12 hours.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to yield the target compound (75% yield).

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Pyran-4-amine synthesis | 72 | 98 |

| Isoquinoline acid synthesis | 68 | 95 |

| Amide coupling | 75 | 99 |

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity.

Biology

- Biological Activity Studies : Research indicates potential biological activities, such as:

- Antimicrobial Properties : Investigated for effectiveness against bacterial and fungal strains.

- Anticancer Properties : Studied for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Explored for potential use in reducing inflammation.

Medicine

- Therapeutic Applications : The compound is under investigation for its potential therapeutic applications in drug development and pharmacological studies.

- Drug Design : Its unique structure may lead to the development of novel drugs targeting specific diseases.

Industry

- Material Development : It is being explored for applications in developing new materials, including polymers and coatings, due to its unique chemical properties.

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.

Anticancer Research

Research focused on the anticancer effects of this compound on human cancer cell lines demonstrated a dose-dependent decrease in cell viability. Further investigations are ongoing to elucidate the underlying mechanisms.

Material Science Application

A case study explored the use of this compound in developing novel polymer materials with enhanced mechanical properties. The findings suggested improvements in durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The 4-methoxyphenyl group in the target compound enhances electron density, favoring interactions with hydrophobic receptors, unlike Compound C’s dimethylamino-phenyl group, which introduces basicity .

- Solubility vs. Bioavailability : Compound B’s co-crystal structure with DMSO suggests improved solubility but may hinder passive diffusion across biological membranes, a trade-off avoided in the target compound’s design .

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a series of chemical reactions involving isoquinoline derivatives and pyran-based intermediates. The synthesis typically involves:

- Formation of the Isoquinoline Core : Starting from appropriate precursors, the isoquinoline structure is formed via cyclization reactions.

- Pyran Functionalization : The incorporation of the dimethyltetrahydropyran moiety is achieved through alkylation or condensation reactions.

- Final Amide Formation : The carboxamide functionality is introduced by reacting the intermediate with an appropriate amine source.

Antihypertensive Effects

Research indicates that compounds related to the isoquinoline structure exhibit antihypertensive activity. For instance, studies have shown that modifications in the isoquinoline ring can significantly impact vasodilatory effects. In particular, the presence of electron-withdrawing groups enhances activity, suggesting a structure-activity relationship (SAR) that could be explored further with our target compound .

Neuroprotective Effects

Preliminary studies suggest that isoquinoline derivatives may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. This activity is hypothesized to be due to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

- Acylation : Use of acetic anhydride or similar reagents to introduce the carboxamide group .

- Cyclization : Catalysts like Lewis acids (e.g., ZnCl₂) to promote isoquinoline ring formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates . Yield optimization requires precise temperature control (e.g., reflux for cyclization) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and tetrahydropyran groups) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What solubility and stability parameters are critical for in vitro assays?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) .

- Stability : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4°C vs. 25°C) to establish storage guidelines .

Advanced Research Questions

Q. How can conflicting biological activity data across assays be resolved?

Discrepancies may arise from assay-specific conditions (e.g., cell line variability or enzyme isoforms). Mitigation strategies include:

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) .

- Structural Analogs : Test derivatives with modified substituents (e.g., halogen substitutions) to isolate pharmacophoric groups .

- Dose-Response Curves : Use Hill slopes to distinguish specific vs. off-target effects .

Q. What computational methods predict this compound’s biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the carboxamide group) .

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS .

Q. How can SAR studies optimize this compound’s efficacy?

- Substituent Variation : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .

- In Vitro Profiling : Screen analogs against panels of cancer cell lines (e.g., NCI-60) to identify selectivity patterns .

- Metabolic Stability : Introduce methyl groups on the tetrahydropyran ring to reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers interpret inconsistent enzyme inhibition vs. cellular activity data?

- Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations .

- Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

- Metabolite Interference : LC-MS/MS to detect active metabolites in cell lysates .

Experimental Design Considerations

Q. What strategies enhance reproducibility in biological assays?

- Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

- Blinded Analysis : Randomize compound batches to eliminate observer bias .

Structural and Mechanistic Insights

Q. How does the tetrahydropyran moiety influence bioavailability?

- Conformational Rigidity : The chair conformation of the tetrahydropyran ring reduces entropic penalties during target binding .

- Hydrogen Bonding : Oxygen in the ring may form water-mediated interactions, improving solubility .

Q. What role does the methoxyphenyl group play in target engagement?

- π-π Stacking : Enhances affinity for aromatic residues in enzyme active sites .

- Electron-Donating Effects : Methoxy groups modulate electron density, altering binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.